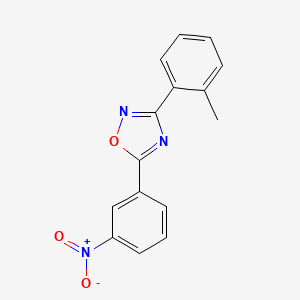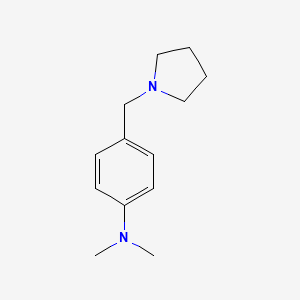
N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline, also known as DMBA, is a chemical compound that has been widely used in scientific research. DMBA belongs to the family of tertiary amines and has a pyrrolidine ring as a substituent. DMBA has been used as a model compound to study the mechanism of action of various drugs and their effects on the human body.
作用机制
The mechanism of action of N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline involves its interaction with various receptors in the body. This compound has been shown to interact with the adrenergic receptors, serotonin receptors, and dopamine receptors. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and appetite. This compound has also been shown to increase the activity of the sympathetic nervous system, which regulates blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to induce cancer in laboratory animals, and its carcinogenicity has been extensively studied. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in the regulation of mood, behavior, and appetite. This compound has also been shown to increase the activity of the sympathetic nervous system, which regulates blood pressure and heart rate.
实验室实验的优点和局限性
N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline has several advantages as a model compound for scientific research. This compound is easily synthesized and has a high purity. This compound has been extensively studied, and its effects on the body are well understood. However, this compound also has some limitations. This compound is a carcinogen and must be handled with care. This compound has limited solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline. One area of research is the development of drugs that can modulate the activity of this compound. Another area of research is the study of the effects of this compound on the immune system. This compound has been shown to have immunosuppressive effects, and further research is needed to understand the mechanism of action. Additionally, research is needed to understand the long-term effects of this compound exposure on human health.
Conclusion:
This compound is a chemical compound that has been widely used in scientific research. This compound has been used as a model compound to study the mechanism of action of various drugs and their effects on the human body. This compound has been shown to induce cancer in laboratory animals, and its carcinogenicity has been extensively studied. This compound has also been used to study the effects of drugs on the cardiovascular system and the central nervous system. This compound has several advantages as a model compound for scientific research, but it also has some limitations. There are several future directions for research on this compound, including the development of drugs that can modulate its activity and the study of its effects on the immune system.
合成方法
The synthesis of N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline involves the reaction of 4-(1-pyrrolidinylmethyl)aniline with dimethyl sulfate. The reaction takes place under basic conditions, and the product is obtained as a white crystalline solid with a melting point of 70-72°C. The purity of the product can be confirmed by spectroscopic techniques such as NMR and IR.
科学研究应用
N,N-dimethyl-4-(1-pyrrolidinylmethyl)aniline has been used as a model compound to study the mechanism of action of various drugs and their effects on the human body. This compound has been used in research on cancer, cardiovascular diseases, and neurological disorders. This compound has been shown to induce cancer in laboratory animals, and its carcinogenicity has been extensively studied. This compound has also been used to study the effects of drugs on the cardiovascular system, such as the regulation of blood pressure and heart rate. This compound has been used to study the effects of drugs on the central nervous system, including the regulation of dopamine and serotonin levels.
属性
IUPAC Name |
N,N-dimethyl-4-(pyrrolidin-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-14(2)13-7-5-12(6-8-13)11-15-9-3-4-10-15/h5-8H,3-4,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEBZBJBEKJKAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)


![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)
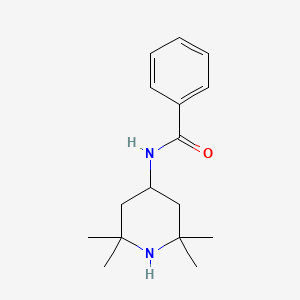
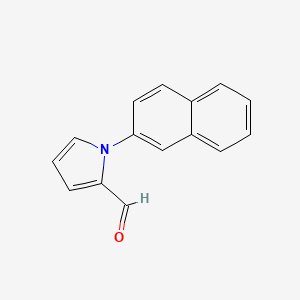
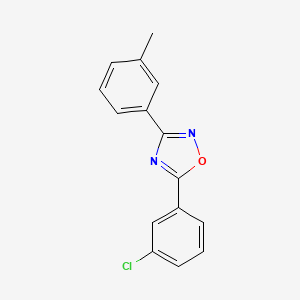
![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)
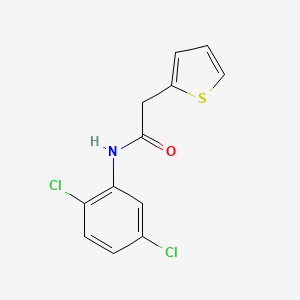
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B5837581.png)
![2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5837593.png)
![1-[3-(trifluoromethyl)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5837605.png)
